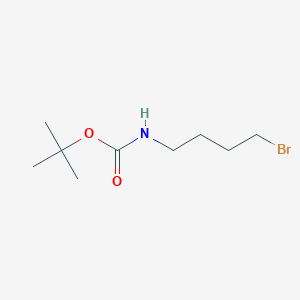
4-(Quinoxalin-2-yl)butane-1,2,3-triol
Overview
Description
“4-(Quinoxalin-2-yl)butane-1,2,3-triol” is a quinoxaline derivative . It is also known as "2-(2,3,4-Trihydroxybutyl)quinoxaline" .
Synthesis Analysis
The synthesis of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” involves complex chemical reactions . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol . The compound is characterized using NMR, HPLC, LC-MS, UPLC & more .Molecular Structure Analysis
The molecular structure of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” is complex. The quinoxaline portion of the molecule is almost planar with the substituent containing the dimethylamino and carboxyethyl groups rotated well out of its mean plane .Physical And Chemical Properties Analysis
The compound “4-(Quinoxalin-2-yl)butane-1,2,3-triol” has a molecular weight of 234.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 234.10044231 g/mol . The topological polar surface area of the compound is 86.5 Ų .Scientific Research Applications
Food Metabolite Analysis
“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is identified as a food metabolite . It can be formed from homoglucans and is used in the analysis of food products to understand the metabolic pathways involved in food digestion and nutrient absorption. This compound helps in tracing the transformation of substances within foodstuffs, providing insights into the nutritional value and potential health benefits or risks associated with certain foods.
Pharmaceutical Reference Standards
The compound serves as a reference standard in pharmaceutical research . Reference standards are crucial for ensuring the quality and consistency of pharmaceutical products. They are used to calibrate instruments, validate methods, and ensure the identity, purity, and potency of drug substances.
Biosynthetic Compound Research
As a biosynthetic compound, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is used in the study of biosynthetic pathways . Researchers can explore how this compound is synthesized in nature, which can lead to the discovery of new drugs or the development of synthetic pathways for producing complex organic molecules.
Organic Synthesis Catalysis
This compound has applications as a catalyst in organic synthesis reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. By using this compound as a catalyst, chemists can develop more efficient and sustainable chemical processes.
Dye Industry
“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” can also be used in the dye industry . Its molecular structure may interact with different substrates to produce a range of colors, which can be utilized in fabric dyeing, food coloring, and other applications where colorants are required.
Environmental Testing
In environmental science, this compound may be used as a reagent in testing and monitoring environmental samples . It can help in detecting the presence of certain pollutants or in studying the degradation of organic materials in various ecosystems.
Metabolite Research
It is used in metabolite research to understand the role of metabolites in various biological systems . Metabolites are the intermediates and products of metabolism, and studying them can provide insights into the metabolic processes that sustain life.
Endogenous Metabolite Study
Lastly, as an endogenous metabolite, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is significant in medical research for understanding diseases and developing treatments . Endogenous metabolites are produced within organisms, and their study can lead to breakthroughs in diagnosing and treating various health conditions.
Safety And Hazards
properties
IUPAC Name |
4-quinoxalin-2-ylbutane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKHJQAEESRVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558662 | |
| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinoxalin-2-yl)butane-1,2,3-triol | |
CAS RN |
42015-38-3 | |
| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(quinoxalin-2-yl)butane-1,2,3-triol in glucan analysis?
A1: 4-(Quinoxalin-2-yl)butane-1,2,3-triol, also known as 2-(2′,3′,4′-trihydroxybutyl)quinoxaline (G-1), is a key derivative formed when β-1,3-linked glucans like curdlan and scleroglucan react with o-phenylenediamine (OPD) under alkaline conditions with heating [, ]. This reaction, known as the alkaline OPD method, is employed to analyze the structure and linkage patterns of complex carbohydrates.
Q2: How does the formation of 4-(quinoxalin-2-yl)butane-1,2,3-triol aid in understanding glucan structure?
A2: The presence of 4-(quinoxalin-2-yl)butane-1,2,3-triol (G-1) specifically indicates the existence of β-1,3 linkages within the glucan structure [, ]. By analyzing the types and quantities of quinoxaline derivatives produced, researchers can determine the ratio of different linkages (like β-1,3, β-1,4, and β-1,6) within a glucan sample. This information is crucial for understanding the physical properties, biological activity, and potential applications of these polysaccharides. For instance, in the study by Kato et al., the formation of G-1 and another quinoxaline derivative from scleroglucan allowed researchers to confirm the presence of both β-1,3 and branched β-1,6 linkages in the glucan [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)


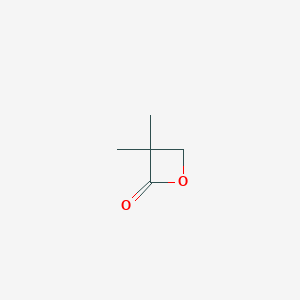

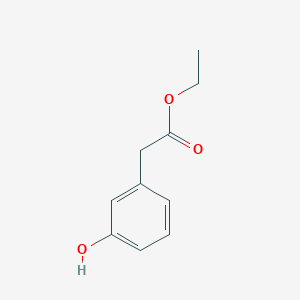
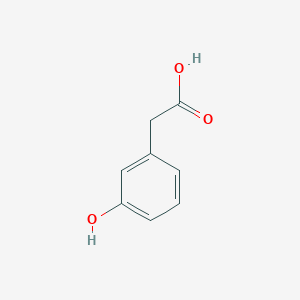
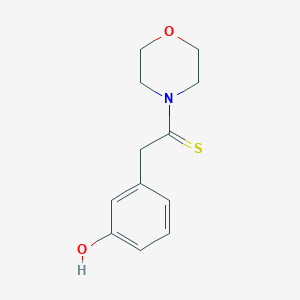

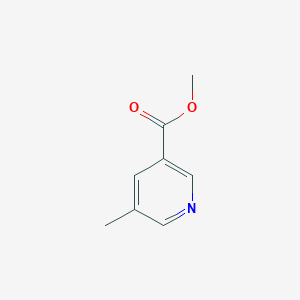
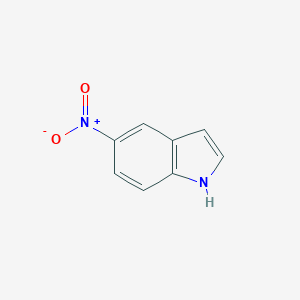

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
